molecular formula C19H22ClNO B11189450 N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide

N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide

Cat. No.: B11189450
M. Wt: 315.8 g/mol
InChI Key: YPFSXXRJNZRSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide is an organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide typically involves the reaction of 3-chloro-2-methylphenylthiourea with appropriate alkylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial cell wall synthesis, thereby exerting its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-methyl-4-(3-methylphenyl)butanamide

InChI

InChI=1S/C19H22ClNO/c1-13-6-4-7-16(10-13)11-14(2)12-19(22)21-18-9-5-8-17(20)15(18)3/h4-10,14H,11-12H2,1-3H3,(H,21,22)

InChI Key

YPFSXXRJNZRSIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)CC(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.